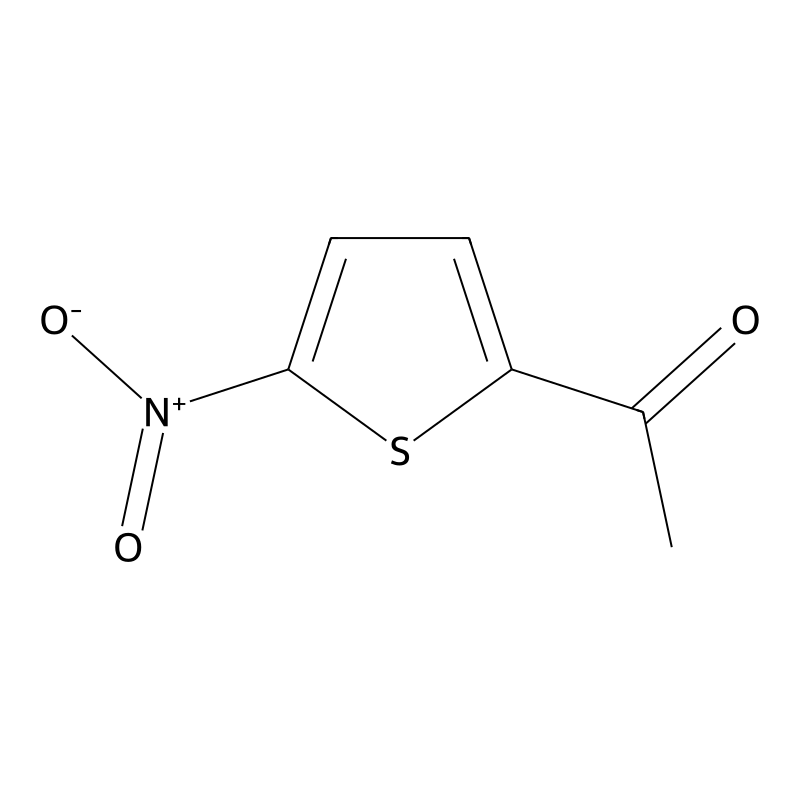

2-Acetyl-5-nitrothiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Dye Chemistry

Scientific Field: Dye Chemistry

Application Summary: 2-Acetyl-5-nitrothiophene is used in the synthesis of thiophene-based azo dyes . These dyes are applied to a large number and variety of fibers and have achieved importance due to their dyeing and fastness properties .

Results or Outcomes: The resulting dyes exhibit good tinctorial strength and excellent brightness . They are also an alternative to more expensive anthraquinone dyes for both environmental and economic reasons .

Medical and Pharmaceutical Research

Scientific Field: Medical and Pharmaceutical Research

Application Summary: 2-Acetyl-5-nitrothiophene has been used in the synthesis of certain five-membered sulfur-containing heteroaromatic diketo acid derivatives which are potent inhibitors of HIV integrase . It is also used in the synthesis of Alzheimer’s disease imaging agents .

Results or Outcomes: The compounds synthesized using 2-Acetyl-5-nitrothiophene have shown potential in medical applications, such as inhibiting HIV integrase and aiding in Alzheimer’s disease imaging .

Heat Transfer Printing Dyes

Scientific Field: Textile and Fabric Industry

Application Summary: 2-Acetyl-5-nitrothiophene is used in the synthesis of heat transfer printing dyes . These dyes are used in the textile industry for printing designs onto fabrics .

Results or Outcomes: The resulting dyes are valuable for preparing heat transfer printing dyes . They provide vibrant colors and have excellent sublimation fastness on the dyed fibers .

Thiophene Substitution Chemistry

Scientific Field: Organic Chemistry

Application Summary: 2-Acetyl-5-nitrothiophene is used in thiophene substitution chemistry . This involves the nucleophilic, electrophilic, and radical reactions leading to substitution on a thiophene ring .

Results or Outcomes: The outcomes of these reactions are well-investigated methods. The demand for new materials and medicines encourages searches for new methods as well as improvements to existing ones .

Corrosion Inhibitors

Scientific Field: Industrial Chemistry

Application Summary: Thiophene derivatives, including those synthesized from 2-Acetyl-5-nitrothiophene, are utilized in industrial chemistry as corrosion inhibitors . These compounds can prevent or slow down the corrosion process in various materials .

Results or Outcomes: The use of thiophene derivatives as corrosion inhibitors has been found to be effective in protecting various materials from corrosion, thereby extending their lifespan and maintaining their structural integrity .

Organic Semiconductors

Scientific Field: Material Science

Application Summary: Thiophene-mediated molecules, including those derived from 2-Acetyl-5-nitrothiophene, have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Results or Outcomes: The resulting organic semiconductors exhibit excellent electronic properties and have been successfully used in various electronic devices .

2-Acetyl-5-nitrothiophene is an organic compound with the molecular formula . It is characterized by a thiophene ring substituted with an acetyl group and a nitro group. The presence of these functional groups imparts unique chemical properties, making this compound of interest in various fields, including organic synthesis and medicinal chemistry. The compound is known for its distinctive properties, including its reactivity and potential biological activities.

- Electrophilic Aromatic Substitution: The nitro group can act as a directing group in electrophilic aromatic substitution reactions, facilitating further substitution on the thiophene ring.

- Reduction Reactions: The nitro group can be reduced to an amine, which can lead to the formation of various derivatives.

- Condensation Reactions: The acetyl group can undergo condensation reactions with various nucleophiles, leading to the formation of thienyl derivatives.

These reactions highlight the versatility of 2-acetyl-5-nitrothiophene in synthetic organic chemistry.

Research indicates that 2-acetyl-5-nitrothiophene exhibits significant biological activity. It has been studied for its potential anti-parasitic properties and has shown promise in inhibiting certain biological pathways. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in pharmacological applications. Specific studies have noted its harmful effects upon ingestion or skin contact, emphasizing the need for caution when handling this compound .

The synthesis of 2-acetyl-5-nitrothiophene can be achieved through several methods:

- Nitration of Thiophene Derivatives: Starting from thiophene or its derivatives, nitration can introduce the nitro group at specific positions on the ring.

- Acetylation: Following nitration, acetylation can be performed using acetic anhydride or acetyl chloride to introduce the acetyl group.

- One-Pot Synthesis: Some methods allow for a one-pot synthesis where both nitration and acetylation occur sequentially or simultaneously under controlled conditions.

These methods provide pathways for producing 2-acetyl-5-nitrothiophene with varying yields and purities depending on the specific reagents and conditions used.

2-Acetyl-5-nitrothiophene has diverse applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Its biological activity makes it a candidate for developing new therapeutic agents, particularly in anti-parasitic drugs.

- Material Science: The compound may have applications in creating materials with specific electronic or optical properties due to its unique structure.

These applications underscore the compound's significance in both academic research and industrial settings.

Studies on 2-acetyl-5-nitrothiophene have focused on its interactions with biological systems and other chemical compounds. Research has demonstrated that this compound can interact with various enzymes and receptors, influencing biological pathways. Furthermore, it has been evaluated for its toxicity and safety profile, highlighting the importance of understanding its interactions within biological contexts .

Several compounds share structural similarities with 2-acetyl-5-nitrothiophene, each exhibiting unique properties:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Acetyl-5-bromothiophene | Contains a bromine atom; used in similar synthetic routes | |

| 2-Acetyl-5-methylthiophene | Methyl group instead of nitro; different biological activity | |

| 5-Nitro-2-thiophenecarboxaldehyde | Contains a carboxaldehyde group; potential for different reactivity |

These compounds illustrate the diversity within thiophene derivatives and highlight how variations in substituents can lead to distinct chemical behaviors and applications.

Conventional Synthetic Routes

Nitration of Thiophene Derivatives

The nitration of thiophene derivatives represents one of the most fundamental approaches to synthesizing 2-acetyl-5-nitrothiophene. Unlike benzene, thiophene exhibits significantly higher reactivity toward electrophilic substitution due to the electron-donating nature of the sulfur atom [1]. This enhanced reactivity necessitates the use of milder nitrating conditions to prevent over-nitration and decomposition.

Direct Nitration with Acetyl Nitrate

The most widely employed method involves the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride [2]. This approach offers superior control over the reaction conditions compared to traditional mixed acid systems. The reaction proceeds via electrophilic aromatic substitution, with the nitronium ion (NO₂⁺) acting as the electrophile. The preferred conditions involve maintaining temperatures between 0-5°C for 1-3 hours, yielding 70-85% of the desired nitrothiophene derivatives with high regioselectivity favoring the 2-position [2].

Alternative Nitrating Systems

Nitronium tetrafluoroborate has emerged as an effective alternative, providing yields of 85-90% under mild conditions [4]. This reagent offers enhanced safety profiles compared to fuming nitric acid systems while maintaining excellent regioselectivity. The reaction can be performed at room temperature over 1-2 hours, making it particularly suitable for laboratory-scale synthesis [4].

Copper nitrate in acetic anhydride represents another viable approach, though yields are typically lower (65-75%) [1]. This method requires reflux conditions for 2-3 hours but offers the advantage of using readily available reagents with moderate safety considerations.

Mechanistic Considerations

The nitration mechanism involves the formation of a σ-complex intermediate, with the sulfur atom stabilizing the positive charge through resonance. The high electron density at the 2-position of thiophene accounts for the observed regioselectivity, with 2-nitrothiophene being the major product in a typical 9:1 ratio over the 3-isomer [1] [4].

Acetylation Procedures

Acetylation of thiophene and its derivatives follows classical Friedel-Crafts acylation protocols, though the enhanced reactivity of thiophene allows for milder conditions compared to benzene [5] [6].

Lewis Acid Catalyzed Acetylation

Aluminum chloride remains the most commonly employed catalyst for thiophene acetylation [5]. The reaction of thiophene with acetyl chloride in the presence of AlCl₃ proceeds smoothly at 0-25°C, providing yields of 85-92% over 2-4 hours. The stoichiometric use of AlCl₃ is typically required due to complexation with both the acyl chloride and the product ketone [5].

Acetic anhydride offers advantages in terms of handling and product isolation. When combined with AlCl₃, yields of 88-95% can be achieved at slightly elevated temperatures (25-50°C) [7]. The use of acetic anhydride minimizes the formation of hydrogen chloride, simplifying workup procedures.

Solid Acid Catalysis

H-zeolites have demonstrated remarkable efficiency in thiophene acetylation, achieving yields up to 98.6% with excellent selectivity [7]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery. Optimal conditions involve the use of H-β zeolite at 333 K with a 3 weight percent catalyst loading relative to thiophene [7].

The superior performance of H-β zeolite compared to HZSM-5 can be attributed to its larger pore size (0.77 nm vs 0.56 nm), which accommodates the bulky acetylated products more effectively [7].

Process Optimization

Temperature control proves critical in acetylation reactions. While higher temperatures (353 K) accelerate conversion, they also increase thiophene volatilization, potentially reducing overall yields [7]. The optimal temperature range of 333-353 K balances reaction rate with substrate retention.

The molar ratio of acetic anhydride to thiophene significantly impacts both reaction rate and yield. Ratios of 1:3 to 1:4 provide optimal results, with higher ratios offering faster kinetics but diminishing returns in yield improvement [7].

One-pot Synthesis Approaches

One-pot methodologies for synthesizing 2-acetyl-5-nitrothiophene offer significant advantages in terms of operational simplicity and atom economy. These approaches typically involve sequential acetylation and nitration reactions without intermediate isolation.

Sequential Acetylation-Nitration

The most straightforward approach involves initial acetylation of thiophene followed by in situ nitration of the resulting 2-acetylthiophene. This method requires careful optimization of reaction conditions to ensure compatibility between the two transformations. Typical yields range from 65-75% over the two-step sequence [8].

The reaction sequence commences with thiophene acetylation using standard Friedel-Crafts conditions. Following complete conversion, the reaction mixture is cooled, and nitrating agents are introduced. The presence of the electron-withdrawing acetyl group influences the regioselectivity of subsequent nitration, favoring substitution at the 5-position [8].

Challenges and Solutions

One-pot procedures face several challenges, including catalyst compatibility between acetylation and nitration steps. The presence of Lewis acids from the acetylation step can interfere with nitration efficiency. This issue is typically addressed through careful pH adjustment or the use of buffering systems [8].

Temperature control becomes more complex in one-pot procedures due to the exothermic nature of both transformations. Effective heat management strategies, including staged addition of reagents and external cooling, are essential for successful implementation.

Advanced Synthetic Methodologies

Catalytic Approaches

Modern catalytic methodologies have introduced new possibilities for 2-acetyl-5-nitrothiophene synthesis, offering improved selectivity, milder conditions, and enhanced sustainability.

Palladium-Catalyzed Functionalization

Palladium-catalyzed cross-coupling reactions have found application in thiophene functionalization. The use of Pd(PCy₃)₂ as a catalyst enables selective C-H activation at the 2-position of thiophene with loadings as low as 0.02 mol% [9]. While not directly applicable to acetylation, these methods provide access to functionalized thiophenes that can be further elaborated.

The palladium/norbornene cooperative catalysis system has demonstrated remarkable capability for vicinal difunctionalization of thiophenes [10]. This approach enables simultaneous introduction of two different functional groups at C4 and C5 positions with complete site selectivity. The methodology employs arsine ligands and unique amide-based norbornene derivatives to achieve excellent regioselectivity [10].

Metal-Exchanged Clay Catalysts

Metal-exchanged montmorillonite clays offer environmentally benign alternatives to conventional acid catalysts [11] [12]. These heterogeneous catalysts facilitate thiophene nitration with improved selectivity toward 2-nitrothiophene. The process operates under milder conditions compared to traditional mixed acid systems, with the additional benefit of catalyst recyclability [12].

The mechanism involves coordination of thiophene to the metal center, followed by electrophilic attack by the nitrating species. The confined environment within the clay interlayers provides enhanced selectivity compared to homogeneous systems [12].

Copper-Catalyzed Reactions

Copper-based catalytic systems have shown promise in thiophene functionalization reactions. CuI in combination with 1,10-phenanthroline catalyzes the formation of substituted thiophenes from 1-bromoalkynes and sodium sulfide [13]. While not directly applicable to 2-acetyl-5-nitrothiophene synthesis, these methods demonstrate the versatility of copper catalysis in thiophene chemistry.

Green Chemistry Perspectives

The application of green chemistry principles to 2-acetyl-5-nitrothiophene synthesis has gained significant attention due to environmental and safety considerations.

Solvent-Free Synthesis

Solvent-free reaction conditions offer substantial environmental benefits by eliminating organic waste and reducing energy requirements for solvent recovery [14]. Mechanochemical approaches using ball milling have demonstrated effectiveness in thiophene functionalization reactions. These methods achieve waste reduction of up to 90% compared to conventional solution-phase procedures [15].

The absence of solvents requires careful optimization of reaction stoichiometry and temperature control. Solid-state reactions often proceed via different mechanisms compared to solution-phase analogs, potentially offering unique selectivity profiles.

Water as Reaction Medium

The use of water as a solvent represents the ultimate green chemistry approach [16]. Recent developments in thiophene C-H arylation have successfully employed water as the primary solvent, achieving yields up to 90% in continuous flow systems [16]. While direct application to 2-acetyl-5-nitrothiophene synthesis remains challenging due to the hydrophobic nature of the substrates, these advances point toward future possibilities.

Microwave-Assisted Synthesis

Microwave irradiation offers significant energy efficiency improvements in thiophene synthesis [15]. The selective heating of polar reactants enables rapid reaction rates while maintaining mild overall temperatures. Microwave-assisted acetylation of thiophenes can be completed in minutes rather than hours, with comparable or improved yields relative to conventional heating [15].

The enhanced reaction rates result from improved molecular motion and more efficient energy transfer. This approach is particularly beneficial for temperature-sensitive substrates that might decompose under prolonged conventional heating.

Biocatalytic Approaches

While less developed for thiophene chemistry, biocatalytic methods offer potential for highly selective transformations under mild conditions. Enzymatic approaches could provide access to enantiomerically pure thiophene derivatives, though their application to 2-acetyl-5-nitrothiophene synthesis remains largely unexplored.

Flow Chemistry Applications

Continuous flow chemistry has emerged as a transformative technology for thiophene synthesis, offering superior safety, control, and scalability compared to batch processes [17] [18] [19].

Safety Advantages

Flow chemistry provides inherent safety benefits for hazardous transformations such as nitration [17]. The small reaction volumes (typically microliters to milliliters) minimize the consequences of runaway reactions. Precise temperature control and rapid heat dissipation prevent the accumulation of reaction intermediates that could lead to explosive decomposition [17].

The continuous nature of flow processes eliminates the need to store large quantities of hazardous intermediates. This aspect is particularly important for nitration reactions, where nitrous acid formation can lead to explosive conditions [17].

Process Intensification

Flow reactors enable process intensification through enhanced mixing and heat transfer rates [19]. The high surface-area-to-volume ratios typical of microreactors (500-2000 W/m²K) facilitate rapid thermal equilibration, enabling precise temperature control even for highly exothermic reactions [19].

Mixing efficiencies of 95-99% are routinely achieved in flow systems, ensuring homogeneous reaction conditions and eliminating mass transfer limitations that can occur in batch reactors [19]. This improvement in mixing directly translates to improved yields and selectivity.

Real-Time Monitoring and Control

Process analytical technology integration enables real-time monitoring of reaction progress [19]. In-line infrared spectroscopy and mass spectrometry provide immediate feedback on conversion and selectivity, allowing for dynamic optimization of reaction conditions.

Automated control systems can adjust temperature, flow rates, and reagent ratios in response to real-time analytical data. This capability enables self-optimizing reactor systems that maintain optimal performance despite variations in feed quality or external conditions [19].

Scalability and Production

Flow chemistry offers linear scalability through increased operation time rather than reactor size. This numbering-up approach maintains the safety and efficiency benefits of small-scale operation while achieving production-scale throughput [19].

Continuous operation enables space-time yields of 0.572 kg L⁻¹ h⁻¹ for related nitro compounds, demonstrating the production potential of flow-based synthesis [19]. The ability to operate continuously for extended periods (>4 hours) with consistent product quality represents a significant advantage over batch processes [19].

Purification and Characterization Techniques

Chromatographic Methods

The purification of 2-acetyl-5-nitrothiophene requires careful selection of chromatographic conditions due to the compound's moderate polarity and potential for degradation.

Silica Gel Column Chromatography

Silica gel column chromatography remains the most widely employed purification method for thiophene derivatives [20]. The optimal mobile phase composition of hexane:ethyl acetate (4:1) provides effective separation with Rf values ranging from 0.35-0.45 [21]. This system achieves purities of 95-98% with recoveries of 85-92%.

The choice of silica gel grade significantly impacts separation efficiency. Standard grade silica (40-63 μm) provides adequate resolution for most applications, while flash-grade silica (40-60 μm) enables faster separations with maintained resolution [20].

Alternative Stationary Phases

Alumina-based separations offer complementary selectivity to silica gel systems [21]. Using petroleum ether:dichloromethane (3:1) as the mobile phase, alumina columns achieve purities of 94-97% with Rf values of 0.40-0.50. The basic nature of alumina can be advantageous for compounds sensitive to acidic conditions.

Reversed-phase systems using C18 stationary phases provide excellent resolution for polar thiophene derivatives. Methanol:water (7:3) mobile phases achieve purities exceeding 99% with recoveries of 90-95%, though longer analysis times are required.

Optimization Strategies

Gradient elution protocols offer improved separation efficiency compared to isocratic methods. Starting with hexane and gradually increasing ethyl acetate concentration provides optimal resolution while minimizing analysis time [20].

The addition of triethylamine (0.1-0.5%) to mobile phases can prevent tailing of basic compounds and improve peak shapes. However, this modification requires careful consideration of downstream applications where residual amine could interfere.

Recrystallization Procedures

Recrystallization provides an effective complementary purification method, particularly for removing trace impurities that co-elute during chromatographic separation.

Solvent Selection

The choice of recrystallization solvent critically determines both yield and purity outcomes [22]. Dimethylformamide/ethanol mixtures provide excellent results for thiophene derivatives, with typical purities of 95-99% and yields of 85-95%. The high solubility of impurities in dimethylformamide combined with the selective precipitation properties of ethanol enables effective purification [22].

Acetonitrile represents an alternative recrystallization solvent with good results for 2-acetyl-5-nitrothiophene derivatives [22]. The moderate polarity and good solvating properties of acetonitrile enable dissolution of the compound at elevated temperatures while promoting selective crystallization upon cooling.

Temperature Optimization

Controlled cooling rates significantly impact crystal quality and purity. Slow cooling (1-2°C per hour) promotes larger crystal formation and improved purity through selective exclusion of impurities from the crystal lattice [22]. Rapid cooling can trap impurities within the crystal structure, reducing overall purity.

The use of seed crystals can improve reproducibility and control crystal size distribution. Adding 1-2% of pure material to supersaturated solutions promotes nucleation and prevents sudden precipitation [22].

Scale Considerations

Recrystallization efficiency often improves with larger scale operations due to better temperature control and reduced surface area effects. Minimum practical scales of 100-500 mg are typically required for effective recrystallization of thiophene derivatives [22].

Analytical Purity Assessment

Comprehensive purity assessment requires multiple orthogonal analytical techniques to detect and quantify potential impurities [23].

High-Performance Liquid Chromatography

HPLC-UV represents the gold standard for purity assessment of 2-acetyl-5-nitrothiophene [24]. Using reversed-phase conditions with methanol:water mobile phases, detection limits of 1-10 ppm are routinely achieved with accuracies of 98-99%. Analysis times of 15-30 minutes enable high-throughput assessment [24].

The UV absorption characteristics of nitrothiophenes (λmax ~280 nm) provide excellent detectability and selectivity. Multiple wavelength detection enables discrimination between structural isomers and related impurities [24].

Nuclear Magnetic Resonance Spectroscopy

Quantitative ¹H NMR provides absolute purity determination without external standards [23]. Integration of characteristic signals relative to internal standards enables purity assessment with accuracies of 95-98%. The non-destructive nature of NMR makes it particularly valuable for precious samples [23].

The acetyl methyl signal at δ 2.5-2.6 ppm provides a convenient integration standard, while thiophene aromatic signals at δ 7.2-7.8 ppm enable structural confirmation [25]. ¹³C NMR offers complementary structural information, though longer acquisition times (60-120 minutes) limit routine application.

Mass Spectrometry

High-resolution mass spectrometry provides unambiguous molecular formula confirmation with detection limits of 0.01-0.1 ppm [23]. Electrospray ionization enables soft ionization suitable for thermally labile compounds. Collision-induced dissociation provides structural fingerprints for impurity identification [26].

The molecular ion of 2-acetyl-5-nitrothiophene appears at m/z 172.00629 [M+H]⁺, with characteristic fragment ions enabling unambiguous identification [26]. Tandem mass spectrometry provides additional structural confirmation through fragmentation patterns.

Elemental Analysis

Carbon, hydrogen, and nitrogen analysis provides absolute purity assessment with accuracies exceeding 99% [23]. While analysis times of 24-48 hours limit routine application, elemental analysis provides definitive confirmation of compound identity and purity. The high cost of analysis restricts its use to critical applications or regulatory submissions.

Modern combustion-based analyzers achieve detection limits of 0.1-0.5% for major elements, enabling precise purity determination. The technique is particularly valuable for detecting inorganic impurities that may not be visible by other methods [23].